

A Technical Guide to Commercially Available Dasatinib-d4 Standards for Bioanalytical Research

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Compound of Interest		
Compound Name:	Dasatinib-d4	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available **Dasatinib-d4**, a deuterated internal standard essential for the accurate quantification of the tyrosine kinase inhibitor Dasatinib in biological matrices. This document outlines the properties of **Dasatinib-d4**, details its commercial sources, and provides comprehensive experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis. Additionally, it illustrates the key signaling pathways affected by Dasatinib to provide a broader context for its therapeutic action.

Introduction to Dasatinib and the Role of a Labeled Internal Standard

Dasatinib is a potent, second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] It functions by inhibiting multiple kinases, most notably BCR-ABL, as well as the SRC family of kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[2][3] Given its potency and the need for precise therapeutic drug monitoring and pharmacokinetic studies, accurate and reliable bioanalytical methods are crucial.

The use of a stable isotope-labeled internal standard, such as **Dasatinib-d4**, is considered the gold standard in quantitative bioanalysis.[4] By closely mimicking the physicochemical



properties, extraction recovery, and ionization behavior of the parent drug, **Dasatinib-d4** effectively compensates for variability during sample preparation and analysis, leading to enhanced accuracy and precision.[5]

Commercially Available Dasatinib-d4 Standards

Several chemical suppliers offer **Dasatinib-d4** for research purposes. The following table summarizes the key specifications from prominent vendors. Researchers should always request a Certificate of Analysis (CoA) to obtain batch-specific data.

Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Daicel Pharma Standards	DCTI-A-000145	1160297-08-4	C22H22D4CIN7O2 S	492.03
Alentris Research Pvt. Ltd.	ALN-D018D01	1160297-08-4	C22H22D4CIN7O2 S	492.0

Experimental Protocols for Bioanalysis using Deuterated Dasatinib

The following protocols are synthesized from validated LC-MS/MS methods for the quantification of Dasatinib in human plasma using a deuterated internal standard.

Preparation of Stock and Working Solutions

- Stock Solutions: Prepare individual stock solutions of Dasatinib and **Dasatinib-d4** (or a similar deuterated standard like d8) in methanol at a concentration of 1 mg/mL. Store these solutions at -20°C.
- Working Solutions:
 - Dasatinib Calibration Standards: Perform serial dilutions of the Dasatinib stock solution
 with methanol or a suitable solvent mixture to prepare a series of working solutions for



calibration curve standards.

- Dasatinib Quality Control (QC) Samples: Prepare separate working solutions for low, medium, and high concentration QC samples.
- Internal Standard (IS) Working Solution: Dilute the **Dasatinib-d4** stock solution with methanol to achieve a final concentration appropriate for spiking into plasma samples (e.g., 0.4 µg/mL).

Sample Preparation from Human Plasma (Protein Precipitation)

This is a common and straightforward method for extracting Dasatinib from plasma.

- Aliquot 200 μL of human plasma (blank, calibration standard, QC, or study sample) into a microcentrifuge tube.
- Add a small volume (e.g., 25-50 μL) of the Dasatinib-d4 internal standard working solution to each tube (except for blank samples).
- Vortex the mixture for approximately 10-30 seconds.
- Add a protein precipitation agent, such as 400 μL of methanol or acetonitrile containing 0.1% formic acid.
- Vortex vigorously for at least 30 seconds to ensure complete protein precipitation.
- Centrifuge the samples at high speed (e.g., 5,500-14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Inject an aliquot (e.g., 20 μL) of the supernatant into the LC-MS/MS system for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions



The following table summarizes typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.

Parameter	Recommended Conditions
LC Column	Waters Atlantis dC18 (75 x 4.6 mm, 3.5 μm) or equivalent C18/Phenyl-Hexyl column.
Mobile Phase	Isocratic: Methanol/Water (60:40, v/v) with 0.1% formic acid. Gradient options are also viable.
Flow Rate	0.7 mL/min.
Column Temperature	Ambient or controlled (e.g., 40°C).
Injection Volume	20 μL.
Ionization Mode	Electrospray Ionization (ESI), Positive.
MS/MS Detection	Multiple Reaction Monitoring (MRM).
MRM Transitions	Dasatinib:m/z 488.1 \rightarrow 401.1 Dasatinib-d8 (as proxy for d4):m/z 496.15 \rightarrow 406.1
Collision Energy (CE)	~32 V (Optimize for specific instrument).

Visualizations: Workflows and Signaling Pathways Experimental Workflow

The following diagram illustrates the typical workflow for the bioanalytical quantification of Dasatinib using a deuterated internal standard.



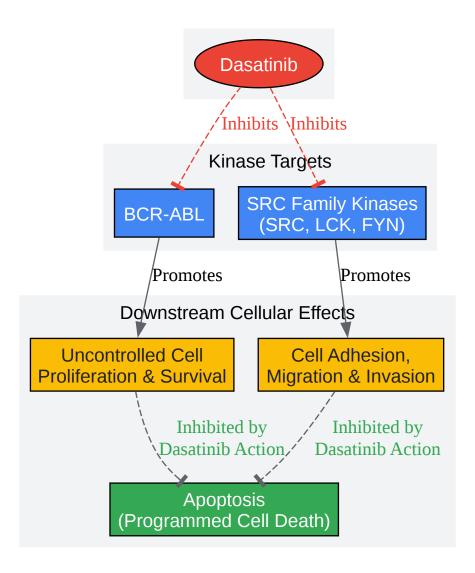
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Caption: Bioanalytical workflow for Dasatinib quantification.

Dasatinib Signaling Pathway Inhibition

Dasatinib exerts its therapeutic effect by inhibiting key signaling pathways that drive cancer cell proliferation and survival. The primary target is the BCR-ABL fusion protein, but it also potently inhibits SRC family kinases.



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Caption: Dasatinib's inhibition of oncogenic signaling pathways.



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